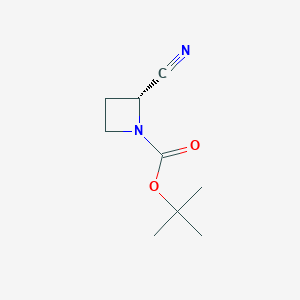

tert-butyl (2R)-2-cyanoazetidine-1-carboxylate

Description

tert-Butyl (2R)-2-cyanoazetidine-1-carboxylate (CAS: 1932159-94-8) is a chiral azetidine derivative with a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol. Key structural features include:

- A four-membered azetidine ring, which introduces ring strain and conformational rigidity.

- A tert-butyloxycarbonyl (Boc) protecting group at the 1-position, enhancing solubility in organic solvents and stability under basic conditions.

Properties

IUPAC Name |

tert-butyl (2R)-2-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-5H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFVFANOTQZHBP-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl (2R)-2-cyanoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and a cyanide source. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the tert-butyl ester group . Industrial production methods may involve continuous flow processes using microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include tert-butyl hydroperoxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-cyanoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles. The azetidine ring may also interact with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogous azetidine and pyrrolidine derivatives, focusing on structural, synthetic, and functional differences.

tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate (CAS: 1623409-38-0)

| Property | Target Compound | tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate |

|---|---|---|

| Ring Size | Azetidine (4-membered) | Pyrrolidine (5-membered) |

| Substituents | -CN (2R) | -CHO (formyl), -CH₃ (2R) |

| Molecular Weight | 182.22 g/mol | 227.29 g/mol |

| XlogP | 1.1 | ~1.8 (estimated) |

| Reactivity | Cyano group: prone to hydrolysis, reduction | Formyl group: nucleophilic additions (e.g., Grignard reactions) |

| Applications | Intermediate in drug synthesis | Potential aldehyde reactivity for cross-coupling |

Key Difference: The pyrrolidine derivative’s larger ring reduces ring strain, while the formyl group offers distinct reactivity compared to the cyano group .

tert-Butyl (2R,3S)-2-cyano-3-hydroxy-pyrrolidine-1-carboxylate (CAS: 1946010-83-8)

| Property | Target Compound | (2R,3S)-2-cyano-3-hydroxy-pyrrolidine derivative |

|---|---|---|

| Ring Size | Azetidine (4-membered) | Pyrrolidine (5-membered) |

| Substituents | -CN (2R) | -CN (2R), -OH (3S) |

| Molecular Weight | 182.22 g/mol | 212.25 g/mol |

| Hydrogen Bonding | 0 donors, 3 acceptors | 1 donor (-OH), 4 acceptors |

| TPSA | 53.3 Ų | ~90 Ų (estimated) |

| Applications | Drug intermediate | Chiral building block for bioactive molecules |

Key Difference : The hydroxyl group in the pyrrolidine derivative increases polarity (higher TPSA) and enables hydrogen bonding, impacting solubility and biological interactions .

tert-Butyl 3-amino-2-methylazetidine-1-carboxylate (CAS: 1368087-42-6)

| Property | Target Compound | 3-amino-2-methylazetidine derivative |

|---|---|---|

| Substituents | -CN (2R) | -NH₂ (3), -CH₃ (2) |

| Molecular Weight | 182.22 g/mol | 186.25 g/mol |

| Reactivity | Cyano group: versatile in synthesis | Amino group: participates in amidation, alkylation |

| Basicity | Neutral | Basic (pKa ~9-10 for NH₂) |

Key Difference: The amino group introduces basicity and hydrogen-bonding capacity, making this derivative more suitable for peptide coupling or metal coordination .

tert-Butyl 1-(1′-(4′′-(tert-butoxycarbonyl)phenyl)ethyl)azetidine-2-carboxylate

| Property | Target Compound | Bulky aryl-substituted azetidine |

|---|---|---|

| Substituents | -CN (2R) | -Ph-(Boc) (1′), -CH₂CH₃ (2) |

| Molecular Weight | 182.22 g/mol | ~400 g/mol (estimated) |

| Solubility | Moderate in organic solvents | Lower due to aromatic bulk |

| Applications | Drug intermediate | Potential use in catalysis or polymers |

Biological Activity

Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate is an organic compound with a unique azetidine ring structure that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula and a molecular weight of 196.25 g/mol. The presence of both a tert-butyl group and a cyano group contributes to its distinctive properties and potential biological applications.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have introduced greener synthesis methods using environmentally friendly solvents, enhancing yields and reducing waste. The compound's structure allows for various functionalizations, which can alter its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antimicrobial activity, suggesting that this compound may also demonstrate effectiveness against various pathogens.

- Anticancer Potential : Preliminary investigations into the compound's anticancer properties have been initiated, focusing on its ability to inhibit cancer cell proliferation. The structural features of the azetidine ring may play a crucial role in this activity.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in critical cellular pathways. For instance, the cyano group can be reduced to an amine, potentially altering the compound's reactivity and biological properties.

Case Studies

Several studies have explored the biological implications of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : A study on azole derivatives demonstrated antimicrobial effects against various bacterial strains, indicating that similar compounds could be effective in treating infections .

- Cancer Cell Studies : Research focusing on compounds with azetidine structures revealed their potential in inhibiting cancer cell lines, suggesting that this compound may share these properties.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Tert-butyl 3-cyanoazetidine-1-carboxylate | Antimicrobial, Anticancer | Lacks cyanomethyl group; different cyano position |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Limited antimicrobial activity | Contains amino group instead of cyano |

| (R)-tert-butyl 3-cyanopyrrolidine-1-carboxylate | Anticancer potential | Pyrrolidine ring instead of azetidine |

| Tert-butyl azetidine-1-carboxylate | Minimal biological activity | No cyano or cyanomethyl groups |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (2R)-2-cyanoazetidine-1-carboxylate with high enantiopurity?

- Methodological Answer : The synthesis of azetidine derivatives often employs chiral auxiliaries or enantioselective catalysis. For example, tert-butyl-protected azetidines can be synthesized via nucleophilic substitution using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Enantiopurity is typically achieved using chiral resolving agents or asymmetric catalysis. Chiral HPLC or SFC should be used to verify enantiomeric excess (≥99%) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.

- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 3–9) via LC-MS over 24–72 hours.

- Photostability : Expose to UV light (254 nm) and track changes using NMR or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm azetidine ring geometry and tert-butyl/carboxylate groups.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- IR Spectroscopy : Identify cyano (C≡N) stretching vibrations (~2200 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound with minimal byproducts?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., ring closure or cyano group introduction).

- Apply QSPR (Quantitative Structure-Property Relationship) models to predict solvent effects and catalyst performance .

- Validate computational predictions with small-scale experiments (e.g., 0.1 mmol scale) under inert conditions .

Q. What strategies resolve contradictions in biological activity data for azetidine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test compound activity across a broad concentration range (nM–µM) to identify false positives/negatives.

- Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific interactions.

- Metabolite Screening : Incubate with liver microsomes to assess metabolic stability and active metabolites .

Q. How can researchers design experiments to probe the role of the cyano group in modulating azetidine ring reactivity?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated analogs.

- Electrophilicity Assays : Measure reactivity with nucleophiles (e.g., thiols or amines) via stopped-flow spectroscopy.

- X-ray Crystallography : Resolve crystal structures to assess steric/electronic effects of the cyano substituent .

Q. What methodologies ensure reproducibility in scaled-up synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using factorial design.

- Purification Protocols : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.